Product packaging for Cucurbitadienol(Cat. No.:CAS No. 35012-08-9)

Cucurbitadienol

カタログ番号: B1255190
CAS番号: 35012-08-9
分子量: 426.7 g/mol
InChIキー: WSPRAEIJBDUDRX-FBJXRMALSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Contextualization within Plant Secondary Metabolites

Plant secondary metabolites are organic compounds synthesized by plants that are not essential for their immediate survival but play vital roles in their interactions with the environment. These roles include defense against herbivores and pathogens, attraction of pollinators and seed dispersers, and adaptation to environmental stresses. Triterpenoids, a large and structurally diverse group of secondary metabolites, are derived from the cyclization of squalene (B77637) or 2,3-oxidosqualene (B107256). frontiersin.orgtandfonline.comgoogle.com They are found across the plant kingdom and exhibit a wide range of biological activities. Cucurbitadienol belongs to the cucurbitane-type triterpenoids, which are particularly abundant in plants of the Cucurbitaceae family, such as cucumbers, melons, and gourds. tandfonline.comcymitquimica.com

Significance as a Pivotal Triterpenoid (B12794562) Intermediate

This compound holds a central position in the biosynthetic pathway of cucurbitacins and mogrosides, important classes of cucurbitane-type triterpenoids. The biosynthesis of these compounds begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). tandfonline.comoup.comoup.com Specifically, this compound synthase (CbQ or SgCbQ in Siraitia grosvenorii) is the enzyme responsible for converting 2,3-oxidosqualene into this compound. oup.comoup.combiocrick.com This step is considered a key branch point, directing the metabolic flux towards the synthesis of cucurbitane-type triterpenoids, distinct from the pathway leading to phytosterols (B1254722) which involves cycloartenol (B190886) synthase. biocrick.comtargetmol.comchemfaces.com Following the formation of this compound, a series of enzymatic modifications, primarily oxidation reactions catalyzed by cytochrome P450 enzymes (P450s) and glycosylation reactions catalyzed by UDP glycosyltransferases (UGTs), lead to the diverse array of cucurbitacins and mogrosides. oup.comoup.combiocrick.comresearchgate.net Therefore, this compound serves as the foundational scaffold upon which the structural complexity of these specialized metabolites is built. frontiersin.org

Historical and Contemporary Research Perspectives on this compound

Historically, research on cucurbitane-type triterpenoids, including those derived from this compound, was driven by their presence in traditional medicine and their characteristic bitter taste in many Cucurbitaceae species. Early studies focused on the isolation and structural elucidation of these compounds. With advancements in analytical techniques and molecular biology, research perspectives have shifted towards understanding the biosynthetic pathways and the enzymes involved. The identification and functional characterization of this compound synthase represented a significant milestone in this field. oup.comoup.commdpi.com

Contemporary research continues to explore the enzymes downstream of this compound, such as the cytochrome P450 enzymes that catalyze oxidation at various positions of the this compound skeleton, contributing to the structural diversity of cucurbitacins and mogrosides. oup.combiocrick.comresearchgate.net For instance, CYP87D18 has been shown to catalyze the oxidation of this compound at the C-11 position, producing 11-oxo this compound and 11-hydroxy this compound. oup.combiocrick.comresearchgate.net Research also investigates the genetic regulation of this compound biosynthesis and the potential for metabolic engineering to enhance or alter the production of valuable cucurbitane-type triterpenoids. frontiersin.orgnih.govpnas.org Studies have identified genetic polymorphisms in this compound synthase that correlate with catalytic efficiency, offering insights for improving the production of these compounds in plants like Siraitia grosvenorii. mdpi.comnih.gov The role of this compound as an intermediate in the biosynthesis of compounds with potential anti-inflammatory and anti-tumor effects also remains an area of interest in pharmacological research. cymitquimica.combiocrick.comtargetmol.comchemfaces.com

Here is a summary of some key properties of this compound:

PropertyValueSource
Molecular FormulaC₃₀H₅₀OPubChem nih.gov
Molecular Weight426.7 g/mol PubChem nih.gov
CAS Number35012-08-9PubChem nih.gov
PubChem CID14543446PubChem nih.gov
Physical StateColorless to pale yellow liquid (typically)CymitQuimica cymitquimica.com
SolubilityMore soluble in organic solvents than in waterCymitQuimica cymitquimica.com
Found inToxicodendron sylvestre, Momordica charantia, Siraitia grosvenoriiPubChem nih.gov, BioCrick biocrick.com, ChemFaces chemfaces.com

This table summarizes some fundamental chemical and physical characteristics of this compound based on the provided search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B1255190 Cucurbitadienol CAS No. 35012-08-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3/t21-,22-,24-,25-,26+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPRAEIJBDUDRX-FBJXRMALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317025
Record name Cucurbitadienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35012-08-9
Record name Cucurbitadienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35012-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitadienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymology of Cucurbitadienol

Precursor Supply Chain: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways to 2,3-Oxidosqualene (B107256)

The universal precursors for all terpenoids, including cucurbitadienol, are the five-carbon molecules isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) biorxiv.orgetals.orgetals.org. In higher plants, IPP and DMAPP are synthesized through two distinct metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway biorxiv.orgetals.orgetals.org. The MVA pathway typically operates in the cytoplasm and produces precursors for sterols and some triterpenoids, while the MEP pathway is localized in plastids and supplies precursors for carotenoids, chlorophylls, and other plastidic isoprenoids biorxiv.orgetals.orgetals.org.

Both pathways converge to produce IPP and DMAPP, which are then condensed to form geranyl diphosphate (C10), farnesyl diphosphate (FPP, C15), and ultimately squalene (B77637) (C30) biorxiv.orgresearchgate.net. Squalene is a linear triterpene precursor that undergoes epoxidation to form 2,3-oxidosqualene wikipedia.orgwikipedia.orgnih.gov.

Squalene Epoxidase (SQE) Activity and Regulation

Squalene epoxidase (SQE), also known as squalene monooxygenase, is a key enzyme that catalyzes the oxygenation of squalene to form 2,3-oxidosqualene wikipedia.orgwikipedia.orgnih.gov. This reaction is a crucial step as 2,3-oxidosqualene serves as the direct substrate for various oxidosqualene cyclases, including this compound synthase mdpi.comwikipedia.orgnih.gov. SQE activity is considered a potential rate-limiting step in the biosynthesis of triterpenoids nih.gov. Studies have shown differential expression patterns and regulation of SQE isoforms in various plant species mdpi.com. For instance, in Siraitia grosvenorii, SQE isoforms exhibit varying expression levels that correlate with the accumulation of mogrosides, which are downstream products of this compound mdpi.com.

This compound Synthase (CS/OSC) Catalysis

This compound synthase (CS), a member of the oxidosqualene cyclase (OSC) family, is the enzyme specifically responsible for catalyzing the cyclization of 2,3-oxidosqualene to form the tetracyclic this compound skeleton oup.comnih.govmdpi.comwikipedia.org. This enzymatic reaction is a complex process involving a cascade of cyclization and rearrangement steps initiated by the protonation of 2,3-oxidosqualene mdpi.comresearchgate.netrsc.org.

Mechanistic Insights into Cyclization of 2,3-Oxidosqualene to this compound

The cyclization of 2,3-oxidosqualene by OSCs like this compound synthase involves the folding of the linear substrate into a specific conformation within the enzyme's active site mdpi.comresearchgate.net. For this compound formation, 2,3-oxidosqualene is thought to adopt a chair-boat-chair (C-B-C) conformation mdpi.com. Following protonation, a series of concerted or stepwise cyclization and hydride/methyl shifts occur, guided by the enzyme's active site architecture mdpi.comresearchgate.netrsc.org. The formation of the this compound skeleton specifically involves an additional C-19 methyl shift from C-10 to C-9, followed by a hydride shift from C-5 to C-10, and a final deprotonation at C-6 rsc.org. This distinguishes this compound formation from that of other tetracyclic triterpenes like cycloartenol (B190886), which differ in the extent and position of rearrangements rsc.org.

Functional Characterization of CS/OSC Enzymes from Diverse Plant Species

This compound synthases have been functionally characterized in several plant species belonging to the Cucurbitaceae family, including Cucurbita pepo, Citrullus colocynthis, Cucumis sativus, and Siraitia grosvenorii mdpi.comoup.comoup.comoup.com. These studies typically involve heterologous expression of the candidate CS gene in systems like yeast, followed by analysis of the enzymatic products to confirm this compound as the catalytic outcome oup.comoup.com. Functional characterization has confirmed that these enzymes specifically catalyze the formation of this compound from 2,3-oxidosqualene oup.comoup.com. Phylogenetic analysis suggests that this compound synthases form a distinct subfamily within the OSCs oup.com.

Allelic Variation and Catalytic Efficiency of this compound Synthase

Variations in this compound content observed in different plant varieties can be linked to allelic variations in the this compound synthase gene mdpi.com. Research on Siraitia grosvenorii has identified different wild-type CS protein variants based on single nucleotide polymorphisms (SNPs) mdpi.comnih.govresearchgate.netresearchgate.net. In vitro enzyme assays of these variants have revealed differences in catalytic activity mdpi.comnih.govresearchgate.netresearchgate.net. For example, one variant, 50R573L, showed higher specific activity (10.24 nmol min⁻¹ mg⁻¹) compared to other wild-type variants mdpi.comnih.govresearchgate.netresearchgate.net. Furthermore, site-directed mutagenesis has demonstrated that specific amino acid substitutions can enhance catalytic efficiency mdpi.comnih.govresearchgate.net. A site-directed mutant, 50K573L, exhibited a 33% enhancement in catalytic efficiency compared to the wild-type 50R573L variant mdpi.comnih.govresearchgate.net. These findings highlight the impact of allelic variation on CS enzyme activity and its potential for influencing this compound production in plants mdpi.comnih.govresearchgate.net.

Table 1: Catalytic Activity of Siraitia grosvenorii this compound Synthase Variants mdpi.comnih.govresearchgate.net

CS VariantSpecific Activity (nmol min⁻¹ mg⁻¹)Notes
50R573L10.24Wild-type, highest activity
50C573LNot specified in sourceWild-type
50R573QNot specified in sourceWild-type, near loss of function
50C573QNot specified in sourceWild-type
50K573LEnhanced compared to 50R573LSite-directed mutant, 33% enhancement

Downstream Enzymatic Modifications of this compound Scaffold

Once synthesized, this compound serves as the substrate for further enzymatic modifications, leading to the diverse array of cucurbitane-type triterpenoids, including cucurbitacins and mogrosides nih.govnih.govresearchgate.net. These modifications primarily involve oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s) and glycosylation reactions catalyzed by UDP glycosyltransferases (UGTs) nih.govnih.govresearchgate.net.

For instance, in the biosynthesis of mogrosides in Siraitia grosvenorii, this compound undergoes oxidation catalyzed by specific P450 enzymes nih.govoup.comresearchgate.net. CYP87D18 has been identified as a multifunctional this compound oxidase involved in the C-11 oxidation of this compound, producing 11-oxo this compound and 11-hydroxy this compound nih.govoup.comresearchgate.net. Further hydroxylation reactions, potentially at C-24 and C-25, are catalyzed by other P450s to form mogrol (B2503665) oup.comnih.gov. Mogrol then serves as the aglycone for glycosylation by UGTs, resulting in the various mogrosides oup.comnih.gov. Similarly, this compound is the precursor for cucurbitacins, which are formed through extensive oxidative modifications, including hydroxylation, acetylation, and glucosylation steps catalyzed by enzymes like P450s, acetyltransferases (ACTs), and UGTs nih.gov.

Cytochrome P450 Monooxygenases (CYPs) and Oxidative Transformations

C-11 Oxidation and Hydroxylation (e.g., CYP87D18)

Oxidation and hydroxylation at the C-11 position of this compound are significant steps in the biosynthesis of certain cucurbitane-type triterpenoids, such as mogrosides. CYP87D18, a multifunctional P450 enzyme identified in Siraitia grosvenorii, has been shown to catalyze the oxidation of this compound at C-11 oup.comresearchgate.netnih.govchemfaces.com. In vitro enzymatic assays and co-expression studies in yeast have demonstrated that CYP87D18 can produce both 11-oxo this compound and 11-hydroxy this compound from this compound oup.comresearchgate.netnih.gov. This suggests that CYP87D18 can catalyze sequential two-step oxidative reactions at the C-11 position researchgate.net. Another enzyme, CYP87D20 from Cucumis sativus, also catalyzes the oxidation of this compound at C11 to form an 11-oxo product mdpi.com.

Research findings on CYP87D18 activity:

EnzymeSubstrateProduct(s)OrganismReference
CYP87D18This compound11-oxo this compound, 11-hydroxy this compoundSiraitia grosvenorii oup.comresearchgate.netnih.gov
CYP87D18This compound11-oxo-24,25-epoxy this compound (when co-expressed with SgCbQ)Siraitia grosvenorii oup.comresearchgate.netnih.gov
CYP87D1824,25-dihydroxythis compoundMogrolSiraitia grosvenorii uniprot.org
CYP87D20This compound11-oxo this compoundCucumis sativus mdpi.com
C-16 and C-22 Hydroxylation (e.g., CYP708A16, CYP708A15)

Hydroxylation at the C-16 and C-22 positions represents unique enzymatic steps in the biosynthesis of certain cucurbitacins. In Iberis amara, two species-specific cytochrome P450s, CYP708A16 and CYP708A15, have been identified that catalyze the hydroxylation of the this compound backbone at the C16 and C22 positions, respectively researchgate.netnih.govoup.comebi.ac.ukresearchgate.net. CYP708A16 specifically hydroxylates this compound to produce 16β-hydroxythis compound oup.com. These hydroxylation events have been reported as unique enzymatic transformations in cucurbitacin biosynthesis researchgate.netnih.govebi.ac.ukresearchgate.net.

Research findings on C-16 and C-22 hydroxylation:

EnzymeSubstrateProduct(s)OrganismReference
CYP708A16This compound16β-hydroxythis compoundIberis amara researchgate.netnih.govoup.comebi.ac.ukresearchgate.net
CYP708A15This compoundC-22 hydroxylated productIberis amara researchgate.netnih.govebi.ac.ukresearchgate.net
Other Regioselective and Stereoselective Oxidations

Beyond C-11, C-16, and C-22, this compound undergoes various other regioselective and stereoselective oxidations catalyzed by different CYPs, leading to the structural diversity observed in cucurbitacins and mogrosides mdpi.comresearchgate.net. For instance, hydroxylation reactions can occur at positions such as C-2, C-7, C-19, C-20, C-23, C-24, and C-25 oup.combiorxiv.org.

Examples of other involved CYPs and their reactions:

CYP88L2 from Cucumis sativus has been reported to hydroxylate the C19 position of this compound researchgate.netfrontiersin.orgresearchgate.net.

CYP88L7 from Momordica charantia and Cucumis sativus may also be involved in C19 hydroxylation researchgate.netresearchgate.net. Functional expression of CYP88L7 has resulted in the production of hydroxylated C19 products, as well as C5–C19 ether-bridged products, suggesting a multifunctional nature researchgate.net.

CYP81Q58 from Cucumis sativus is involved in the C25 hydroxylation of this compound researchgate.netfrontiersin.orgresearchgate.netpnas.org.

CYP81Q59, a paralog of CYP81Q58 in other members of the Benincaseae tribe, can hydroxylate the C2 position frontiersin.org.

CYP87D20, in addition to C11 oxidation, has been reported to hydroxylate the C20 position frontiersin.org.

CYP88L8 has been shown to catalyze C7 hydroxylation, acting as a monofunctional P450 researchgate.net.

CYP81AQ19, when co-expressed with this compound synthase in yeast, resulted in the production of cucurbita-5,24-diene-3β,23α-diol researchgate.net.

These examples highlight the diverse oxidative capabilities of CYPs in tailoring the this compound scaffold at various positions.

Epoxide Hydrolases (EPH) Involvement

Epoxide hydrolases (EPHs) are also implicated in the metabolic pathway of this compound, particularly in the biosynthesis of mogrosides. Following the cyclization of 2,3;22,23-diepoxysqualene by this compound synthase to form 24,25-epoxy this compound, an EPH is believed to hydrolyze the epoxide ring to yield mogrol, which features hydroxyl groups at C-24 and C-25 nih.govresearchgate.netmdpi.com. This hydrolysis step is crucial for generating the specific hydroxylation pattern found in mogrol mdpi.com.

UDP-Glycosyltransferases (UGTs) in Subsequent Glycosylations

UDP-Glycosyltransferases (UGTs) catalyze the transfer of activated sugar moieties, such as UDP-glucose, to acceptor molecules. In the context of this compound metabolism, UGTs are primarily involved in the subsequent glycosylation of the oxidized this compound derivatives, such as mogrol, to form glycosylated triterpenoids like mogrosides and cucurbitacin glycosides mdpi.comoup.comchemfaces.comoup.comnih.govresearchgate.netnih.govbiocrick.com. Glycosylation is often the final step in the biosynthesis of these compounds and significantly influences their properties oup.com.

Specific UGTs have been characterized for their activity on cucurbitane-type triterpenoids. For instance, UGT74AC1 from Siraitia grosvenorii has been shown to specifically glycosylate mogrol at the C-3 hydroxyl group to form mogroside IE chemfaces.comoup.comnih.govbiocrick.comresearchgate.net. This enzyme exhibits strong regioselectivity and stereospecificity oup.com. Other UGTs, including UGT74-345-2, UGT75-281-2, UGT-720-269-1, UGT720-269-4, UGT94-289-3, 289-2, and 289-1, have also been reported to show activity on mogrol and/or mogrosides researchgate.net. UGT720-269-1's role in mogroside synthesis is supported by its coordinated gene expression pattern with enzymes involved in mogrol synthesis pnas.org.

Research findings on UGT activity:

EnzymeSubstrateSugar DonorGlycosylation SiteProductOrganismReference
UGT74AC1MogrolUDP-glucoseC-3 hydroxylMogroside IESiraitia grosvenorii chemfaces.comoup.comnih.govbiocrick.comresearchgate.net

Acyltransferases (ACTs) in Derivatization

Acyltransferases (ACTs) are enzymes that catalyze the transfer of an acyl group, often an acetyl group, to a substrate molecule. In the context of this compound derivatives, ACTs are involved in the acetylation of hydroxyl groups, contributing to the structural diversity of cucurbitacins biorxiv.orgnih.gov. For example, an acyltransferase from Iberis amara has been shown to generate an acetylation at the C3-hydroxyl group of the this compound backbone researchgate.netresearchgate.netfrontiersin.orgnih.gov. Additionally, an ACT is involved in acetylating the C25 hydroxyl group in the cucurbitacin E pathway in Cucurbita pepo, following hydroxylation by CYP81Q58 frontiersin.org.

Research findings on ACT activity:

EnzymeSubstrateAcyl GroupAcylation SiteOrganismReference
IaCUCA1 (predicted)C3-hydroxyl of this compound backboneAcetylC3 hydroxylIberis amara researchgate.netresearchgate.netfrontiersin.orgnih.gov
ACT (unspecified)C25 hydroxyl of cucurbitacin E pathway intermediateAcetylC25 hydroxylCucurbita pepo frontiersin.org

Genetic and Molecular Regulation of Cucurbitadienol Biosynthesis

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The initial and committed step in cucurbitadienol biosynthesis is catalyzed by this compound synthase (OSC or Bi). nih.govgenome.jpfrontiersin.org This enzyme is a member of the oxidosqualene cyclase family, which is responsible for cyclizing 2,3-oxidosqualene (B107256) into various triterpene skeletons. nih.govnih.gov Beyond this compound synthase, other enzymes, particularly CYP450s and UGTs, are involved in the subsequent modification of this compound. nih.govnih.govresearchgate.net

Studies utilizing techniques such as RNA sequencing (RNA-seq) and digital gene expression (DGE) profiling have been instrumental in identifying candidate genes involved in the biosynthesis pathway of this compound and its derivatives in various Cucurbitaceae species, such as Siraitia grosvenorii and Momordica charantia. nih.govnih.govresearchgate.net Functional characterization of these candidate genes, often through heterologous expression in systems like yeast, has confirmed their roles in the pathway. nih.govoup.comresearchgate.net For instance, SgCbQ from S. grosvenorii has been functionally characterized as a this compound synthase, producing this compound as the sole product when expressed in a lanosterol (B1674476) synthase-deficient yeast strain. nih.govoup.com Similarly, CYP87D18 has been identified as a multifunctional this compound oxidase in the mogroside pathway, catalyzing the oxidation of this compound at the C-11 position. chemfaces.comresearchgate.netoup.com

Genomic Organization of this compound Biosynthetic Genes (e.g., Bi gene clusters)

In several Cucurbitaceae species, genes involved in cucurbitacin biosynthesis, including Bi (encoding this compound synthase), CYP450s, and ACT (acyltransferase) genes, have been found to be located in conserved syntenic loci and form gene clusters. frontiersin.orgresearchgate.netnih.gov This clustering suggests a potential coordinated regulation of these genes. Comparative genomic analyses of species like cucumber (Cucumis sativus), melon (Cucumis melo), and watermelon (Citrullus lanatus) have revealed the organization of these specialized metabolic gene clusters for the biosynthesis of different cucurbitacins. researchgate.netmaxapress.com While the Bi gene, responsible for the first committed step, is often found within or near these clusters, the specific arrangement and gene content can vary between species and even within different tissues. frontiersin.orgmaxapress.comnih.gov For example, in cucumber, the Bi gene is located on chromosome 6 and encodes an oxidosqualene cyclase that catalyzes this compound formation. maxapress.com Comparative analysis with zucchini has shown high homology in this region, further supporting its role in cucurbitacin synthesis. maxapress.com In Iberis amara, while a this compound synthase gene (IaCPQ) was identified, its localization on the same scaffold as a CYP450 involved in cucurbitacin biosynthesis was observed, but the organization was not as tightly clustered as in cucurbits, suggesting independent evolutionary origins for cucurbitacin biosynthesis in different plant families. nih.gov

Transcriptomic and Proteomic Profiling of Gene Expression

Transcriptomic analysis, particularly RNA-seq and DGE profiling, has been widely used to study the expression patterns of genes involved in this compound biosynthesis in different tissues and developmental stages of cucurbit plants. nih.govnih.govfrontiersin.orgresearchgate.net These studies provide insights into the spatial and temporal regulation of gene expression and help identify candidate genes that are highly expressed in tissues where cucurbitacins or mogrosides accumulate. nih.govoup.comfrontiersin.org For instance, in Momordica charantia, McCBS (this compound synthase) showed the highest expression in leaves, suggesting that the early steps of cucurbitacin biosynthesis might primarily occur in leaves, even though cucurbitacins accumulate in fruits. nih.gov In Siraitia grosvenorii, the expression pattern of SgCbQ was found to be proportional to the accumulation of mogroside V. oup.com

Proteomic profiling complements transcriptomic data by providing information on the abundance of the proteins encoded by these genes. While transcriptomics indicates the potential for protein production, proteomics directly measures the presence and levels of the enzymes catalyzing the biosynthetic reactions. Combined transcriptomic and proteomic approaches offer a more comprehensive understanding of the regulatory landscape of secondary metabolism. acs.orggoogle.comgoogle.com Studies have utilized combined "transcriptome + expression profile + content" co-expression analysis to screen for candidate genes, including CYP450s and UGTs, involved in mogroside biosynthesis in S. grosvenorii. researchgate.netresearchgate.net

Transcriptional Regulation of this compound Production

Transcriptional regulation plays a significant role in controlling the rate of this compound biosynthesis by modulating the expression levels of the genes encoding the biosynthetic enzymes. This regulation involves the interaction of transcription factors with specific DNA sequences in the promoter regions of the target genes.

Role of Transcription Factors (e.g., UPC2)

Transcription factors are key regulators of plant secondary metabolic pathways, often coordinating the expression of multiple genes involved in a biosynthetic route. researchgate.net In the context of this compound biosynthesis, several transcription factors have been implicated in regulating the expression of Bi and other pathway genes. For example, in cucumber, basic helix-loop-helix (bHLH) transcription factors, such as Bt (bitter fruit) and Bl (bitter leaf), regulate the tissue-specific biosynthesis of cucurbitacins by activating the expression of Bi. frontiersin.orgnih.govmaxapress.com Studies have shown that Bt can directly activate the expression of Bi in cucumber fruit. maxapress.com

In metabolic engineering efforts aimed at increasing this compound production in heterologous hosts like Saccharomyces cerevisiae, the transcription factor UPC2 (specifically a mutated version, UPC2-1) has been shown to play a significant role. researcher.lifenih.govresearchgate.nettandfonline.comyeastgenome.org Overexpression of UPC2, a global regulatory factor of triterpenoid (B12794562) synthase genes in yeast, leads to the upregulation of genes in the pre-squalene pathway, thereby increasing the availability of precursors for this compound synthesis. researcher.lifenih.govtandfonline.comyeastgenome.org This transcriptional activation by UPC2 has been a successful strategy for enhancing this compound production in engineered yeast strains. researcher.lifenih.govresearchgate.netyeastgenome.org

Co-expression Networks Analysis

Co-expression network analysis is a powerful tool used to identify genes that are coordinately expressed, suggesting that they may be functionally related or regulated by the same transcription factors. biorxiv.orgbiorxiv.orgresearchgate.net Applying this analysis to transcriptomic data from cucurbit species has helped to identify modules of genes that are co-expressed with Bi and other known biosynthetic genes. biorxiv.orgbiorxiv.org These co-expression networks can reveal potential novel genes involved in the pathway or identify transcription factors that regulate the expression of multiple biosynthetic genes simultaneously. researchgate.netbiorxiv.orgbiorxiv.org For example, co-expression analysis in Hemsleya chinensis using Weighted Gene Co-expression Network Analysis (WGCNA) has been used to study the expression patterns of genes involved in cucurbitacin IIa biosynthesis and identify potential regulatory genes. biorxiv.orgbiorxiv.org Similarly, co-expression analysis of SmUGTs and related genes/transcription factors in the triterpenoid saponin (B1150181) synthesis pathway in soapberry (Sapindus mukorossi) has indicated potential roles for various transcription factors like SmERFs, SmGATAs, and SmMYBs. researchgate.net

Post-Transcriptional and Post-Translational Control Mechanisms

While transcriptional regulation is a primary control point, post-transcriptional and post-translational mechanisms can also influence the levels and activities of enzymes involved in this compound biosynthesis. Post-transcriptional control can involve mechanisms such as mRNA stability, microRNA-mediated degradation, and alternative splicing, which affect the amount of functional mRNA available for translation. Post-translational modifications, such as phosphorylation, glycosylation, or ubiquitination, can alter enzyme activity, stability, localization, or interactions with other proteins.

Although the search results provided limited specific details on post-transcriptional and post-translational regulation directly impacting this compound synthase or the initial steps of this compound biosynthesis, these mechanisms are known to play crucial roles in regulating plant secondary metabolism in general. frontiersin.org For instance, post-translational regulation of plant bZIP factors has been reported, highlighting the importance of these mechanisms in regulating transcription factor activity, which in turn affects gene expression. frontiersin.org Further research is needed to fully elucidate the specific post-transcriptional and post-translational control mechanisms that govern this compound biosynthesis in plants.

Here is a table summarizing some of the key genes and enzymes involved in this compound biosynthesis and its subsequent modifications mentioned in the text:

Gene/Enzyme NameRole in BiosynthesisOrganism(s)PubChem CID (if available for compound)
This compound Synthase (CbQ, Bi, OSC)Catalyzes cyclization of 2,3-oxidosqualene to this compoundSiraitia grosvenorii, Momordica charantia, Cucurbita pepo, Citrullus colocynthis, Cucumis sativus, Cucumis melo, Citrullus lanatus, Iberis amara, Luffa acutangula, Hemsleya chinensis183661 (this compound)
CYP87D18Catalyzes C-11 oxidation of this compoundSiraitia grosvenorii-
CYP450sInvolved in oxidation reactions of this compound skeletonVarious Cucurbitaceae species, Siraitia grosvenorii, Hemsleya chinensis, Iberis amara-
UGT74AC1Mogrol (B2503665) C-3 hydroxyl glycosyltransferaseSiraitia grosvenorii-
UGTsInvolved in glycosylation reactionsSiraitia grosvenorii, Sapindus mukorossi-
ACT (Acyltransferase)Involved in acetylation of cucurbitacin precursorsCucumis sativus, Cucumis melo, Citrullus lanatus, Luffa acutangula-

Here is a table summarizing research findings related to transcription factors and their impact on this compound biosynthesis:

Transcription FactorOrganism(s)Effect on this compound/Cucurbitacin BiosynthesisRelated Genes Regulated
Bt (bitter fruit)Cucumis sativusRegulates tissue-specific biosynthesis of cucurbitacins in fruit by activating Bi expression. frontiersin.orgnih.govmaxapress.comBi
Bl (bitter leaf)Cucumis sativusRegulates tissue-specific biosynthesis of cucurbitacins in leaves by activating Bi expression. frontiersin.orgnih.govmaxapress.comBi
UPC2 (UPC2-1)Saccharomyces cerevisiaeOverexpression increases this compound production by upregulating genes in the pre-squalene pathway. researcher.lifenih.govresearchgate.nettandfonline.comyeastgenome.orgERGs (pre-squalene pathway genes)
AREB1Luffa acutangulaBinds to the Bi promoter to activate Bi expression, particularly under drought and ABA stress. frontiersin.orgresearchgate.netBi
SmERFs, SmGATAs, SmMYBsSapindus mukorossiIndicated as potential regulators of triterpenoid saponin synthesis pathway genes, including UGTs. researchgate.netUGTs, other pathway genes

Natural Occurrence and Ecological Context of Cucurbitadienol

Distribution Across Plant Families

Cucurbitadienol is primarily recognized for its role in the biosynthesis of cucurbitacins, a group of highly oxygenated tetracyclic triterpenoids predominantly found in the Cucurbitaceae family. researchgate.netmdpi.comnih.govmdpi.com However, research indicates that cucurbitacins, and thus likely their precursor this compound, are also present in other plant families. researchgate.net Studies investigating the evolutionary history of the Bi gene, which encodes the oxidosqualene cyclase catalyzing this compound formation, have identified this gene in species across different families, including Cucurbitaceae, Begoniaceae, and Aquilaria. mdpi.comnih.govresearchgate.netresearchgate.net

Specific plant species mentioned in the context of this compound or cucurbitacin biosynthesis include:

Cucurbitaceae: This family is the primary source of cucurbitacins. researchgate.netmdpi.comnih.govmdpi.com Examples within this family where cucurbitacins are found include Cucumis sativus (cucumber), Cucurbita pepo, Citrullus lanatus (watermelon), Momordica charantia (bitter melon), Siraitia grosvenorii (monk fruit), Lagenaria siceraria (bottle gourd), Benincasa hispida (winter melon), Cucumis melo (melon), Trichosanthes anguina, Sechium edule (chayote), Cucurbita maxima, Cucurbita argyrosperma, and Cucurbita moschata. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netmaxapress.com Hemsleya chinensis, also in the Cucurbitaceae family, contains tetracyclic triterpenoids. researchgate.net

Aquilaria sinensis: This species has been identified as containing Bi gene clusters and promoting this compound biosynthesis. mdpi.comnih.govresearchgate.netresearchgate.net Phylogenetic analysis suggests that A. sinensis may contain some of the earliest Bi gene clusters. mdpi.comnih.govresearchgate.net

Toxicodendron sylvestre: this compound has been reported in Toxicodendron sylvestre. nih.gov

Begoniaceae: Species in this family have also been found to contain Bi genes and cucurbitacins. mdpi.comnih.govresearchgate.netresearchgate.net

While the prompt listed Toxicodendron sylvestre and Aquilaria sinensis, the search results confirm their relevance. Other plants mentioned in the prompt like Momordica charantia, Siraitia grosvenorii, and Hemsleya chinensis are within the Cucurbitaceae family, which is broadly covered as a primary source.

Chemosystematic Implications and Plant Phylogeny

The distribution of cucurbitacins and the presence of the Bi gene across different plant families have implications for chemosystematics and understanding plant phylogeny. The identification of Bi genes and their clusters in families beyond Cucurbitaceae, such as Begoniaceae and Aquilaria, suggests a more ancient origin for cucurbitacin biosynthesis than previously thought to be exclusive to Cucurbitaceae. mdpi.comnih.govresearchgate.netresearchgate.net Phylogenetic analysis of Bi genes has indicated that the genome of Aquilaria sinensis might contain some of the earliest Bi gene clusters among the studied species. mdpi.comnih.govresearchgate.net Genomic analysis has also revealed differences in the arrangement of Bi gene clusters between families, with conserved microsynteny in Cucurbitaceae but interspersed clusters in Begoniaceae, indicating rearrangements during the evolution of these gene clusters. mdpi.comnih.gov These findings contribute to understanding the evolutionary history and genetic basis of cucurbitacin biosynthesis across diverse plant lineages.

Ecological Roles as Allomones and Defensive Compounds Against Herbivores and Pathogens

Cucurbitacins, derived from this compound, play crucial ecological roles as allomones and defensive compounds in plants. researchgate.netmdpi.comnih.govresearchgate.net They serve as a protective mechanism against herbivores and pathogens. researchgate.netmdpi.comnih.govresearchgate.net The bitter taste imparted by cucurbitacins is a deterrent to most organisms. researchgate.netmaxapress.com

Specific examples of their defensive functions include:

Against Herbivores: Cucurbitacins act as antifeedants, deterring herbivores from consuming the plant. mdpi.com The content of cucurbitacin C in cucumber, for instance, has been significantly correlated with resistance against the spider mite Tetranychus urticae. mdpi.comresearchgate.net Cucurbitacins can also have harmful effects on insect larvae and may act as insect growth regulators by antagonizing ecdysteroid activity. researchgate.netmdpi.com Different herbivores may exhibit varying preferences depending on the cucurbitacin accumulation in plants, which can be influenced by environmental conditions. researchgate.net

Against Pathogens: Cucurbitacins are also toxic to soil-borne pathogens and can improve host-plant resistance to diseases. researchgate.net

Their role as allomones extends to serving as signals for insect-parasite recognition in some cases. researchgate.netmdpi.comnih.gov The cytotoxic and allelopathic nature of these compounds also suggests potential for developing bio-pesticides. researchgate.net

Developmental and Environmental Influences on Accumulation

The accumulation of cucurbitacins, and consequently their precursor this compound, can be influenced by both developmental stages and environmental conditions.

Developmental Influences: The levels and types of cucurbitacins can vary throughout plant development and in different plant tissues. For example, in cucumber, cucurbitacin C is most abundant in opened cotyledons and fruit, while cucurbitacin B is found in roots and unopened cotyledons. maxapress.com In melon, cucurbitacin B content and the expression of its biosynthetic genes, including this compound synthase (CBS), decrease during fruit development. researchgate.net Studies in Cucurbita pepo have shown that a single locus, Bi-4, is important for cotyledon cucurbitacin accumulation during seedling development. researchgate.net Gene expression studies in Cucurbita argyrosperma indicated that domestication led to decreased cucurbitacin content in roots and cotyledons, linked to the downregulation of biosynthetic genes. researchgate.net

Environmental Influences: Abiotic stresses, such as drought, can influence cucurbitacin biosynthesis by modulating the expression of related genes like Bi and Bt. mdpi.com Drought stress has been shown to enhance the accumulation of cucurbitacins in plants like bottle gourd, and this increased accumulation has been associated with improved drought tolerance. mdpi.com Exposure to drought stress may increase cellular oxidative stress, triggering the synthesis of secondary metabolites like cucurbitacins. mdpi.com

The accumulation of this compound itself can be a dynamic process, depending not only on the activity of this compound synthase but also on the activity of downstream enzymes that convert this compound into various cucurbitacins. mdpi.com Genetic factors, growth times, and other environmental and physiological factors are also understood to regulate the production and distribution of these compounds in plants like Siraitia grosvenorii. mdpi.com

Metabolic Engineering and Biotechnological Production of Cucurbitadienol

Heterologous Biosynthesis in Microbial Hosts (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae is a widely utilized chassis organism for the heterologous biosynthesis of plant-derived triterpenoids, including cucurbitadienol, due to its well-characterized genetic background, ease of cultivation, and amenability to genetic manipulation acs.orggoogle.comoup.comnih.gov. The yeast possesses a native pathway for the synthesis of 2,3-oxidosqualene (B107256), the direct precursor of this compound acs.orgmdpi.com.

The synthetic pathway for this compound has been successfully constructed in S. cerevisiae by introducing the this compound synthase gene (CbQ or CS) from various plants nih.govgoogle.comoup.comresearchgate.netyeastgenome.orgoup.com. Functional characterization of this compound synthase from Siraitia grosvenorii (SgCbQ) in a lanosterol (B1674476) synthase-deficient yeast strain resulted in the accumulation of this compound as the sole product oup.com. Similarly, expressing this compound synthase genes from Momordica charantia (McCBS) and Cucurbita pepo (CpCPQ) in S. cerevisiae has also led to this compound production nih.govtandfonline.com.

Initial heterologous expression of the this compound synthase gene in S. cerevisiae resulted in relatively low this compound titers, such as 7.80 mg/L nih.govoup.comyeastgenome.org. Significant efforts have since focused on optimizing the metabolic pathways in yeast to enhance this compound production nih.govacs.org.

Chassis Strain Development and Optimization for Enhanced Precursor Flux

Enhancing the supply of isoprenoid precursors is a crucial strategy for increasing this compound production in S. cerevisiae nih.govyeastgenome.org. The mevalonate (B85504) (MVA) pathway in yeast provides the precursor 2,3-oxidosqualene acs.orgmdpi.com. Overexpression of genes in the pre-squalene pathway, particularly ERG genes (ERGs), can effectively increase the supply of precursors nih.govacs.org. However, excessive expression of cytoplasmic ERGs can disrupt metabolic homeostasis and potentially inhibit cell growth, limiting terpenoid accumulation acs.org.

Strategies to increase precursor availability include the introduction of transcription factors that upregulate the expression of ERGs nih.govacs.org. For instance, the introduction of the transcription factor UPC2-1 has been shown to upregulate ERGs in the pre-squalene pathway, increasing precursor availability nih.govacs.org. Another approach involves enhancing the first step of the mogrol (B2503665) biosynthesis pathway, which uses this compound as a precursor, by overexpressing the ERG1 gene, encoding squalene (B77637) epoxidase, a rate-limiting enzyme in the ergosterol (B1671047) synthesis pathway nih.gov.

Ensuring an adequate supply of cofactors, such as flavin adenine (B156593) dinucleotide (FAD), is also important in metabolic engineering efforts to prevent metabolic bottlenecks acs.org.

Strategies for Overexpression of Key Biosynthetic Genes

Overexpression of the this compound synthase gene is fundamental for establishing the heterologous pathway in yeast nih.govgoogle.comoup.comresearchgate.netyeastgenome.orgoup.com. Studies have involved introducing this compound synthase genes from various plant sources nih.govgoogle.comoup.comresearchgate.netyeastgenome.orgoup.com.

Beyond the synthase, overexpression of other genes in the pathway can further boost production. Overexpression of the global regulatory factor UPC2, involved in triterpenoid (B12794562) synthesis, has been shown to increase this compound production nih.govresearchgate.netyeastgenome.org. Additionally, co-expression of squalene epoxidases (e.g., ERG1) with triterpene cyclases (like this compound synthase) can enhance triterpenoid production by increasing the availability of the precursor 2,3-oxidosqualene google.comdntb.gov.ua.

Utilizing optimal promoters for gene expression and integrating multiple copies of rate-limiting genes are also strategies employed in metabolic engineering to enhance metabolic flux acs.orgresearchgate.net.

Enzyme Engineering for Improved Catalytic Efficiency

Enzyme engineering strategies have been employed to improve the catalytic efficiency of enzymes involved in this compound biosynthesis nih.govyeastgenome.org. This includes improving the utilization efficiency of intermediate metabolites nih.govacs.org. For example, engineering the squalene epoxidase (ERG1) through mutations (e.g., ERG1V249H/L343A) and fusing it with other enzymes has been shown to enhance its activity and improve the efficiency of key metabolic steps acs.org. Reengineering the substrate tunnel of squalene epoxidase is another approach to enhance its catalytic efficiency researchgate.net.

Identifying and modifying key amino acid sites in enzymes like this compound synthase can also lead to enhanced catalytic activity mdpi.com.

Fermentation Optimization (e.g., fed-batch fermentation)

Optimization of fermentation conditions is critical for achieving high-level production of this compound in engineered yeast strains nih.govacs.orgyeastgenome.org. Fed-batch fermentation is a commonly used strategy to improve product accumulation nih.govresearchgate.netyeastgenome.orgbiorxiv.orggoogle.comscribd.com.

Through optimized fed-batch fermentation, significant increases in this compound production have been reported nih.govresearchgate.netyeastgenome.orgbiorxiv.orgscribd.com. For instance, one study achieved 63.00 mg/L this compound through fed-batch fermentation nih.govresearchgate.netyeastgenome.orgscribd.com. More recent studies have reported even higher titers, reaching 6.1 g/L in a 5 L bioreactor by optimizing fermentation conditions, including eliminating nitrogen supplementation nih.govacs.org.

Optimized fermentation conditions, combined with metabolic engineering strategies, have led to substantial increases in this compound yield nih.govacs.org.

Here is a table summarizing some reported this compound production titers in Saccharomyces cerevisiae:

Strain/StrategyFermentation TypeThis compound TiterReference
Initial heterologous expressionShake flask7.80 mg/L nih.govoup.comyeastgenome.org
Overexpression of UPC2Shake flask21.47 mg/L nih.govresearchgate.netyeastgenome.org
ERG7 knockoutShake flask61.80 mg/L nih.govresearchgate.netyeastgenome.org
Fed-batch fermentation (after UPC2 overexpression and ERG7 knockout)Fed-batch63.00 mg/L nih.govresearchgate.netyeastgenome.orgscribd.com
High-level production strain (shake flask)Shake flask296.37 mg/L dntb.gov.uabiorxiv.orgbiorxiv.org
Modular metabolic engineering and fermentation optimization (5 L bioreactor)Fed-batch6.1 g/L nih.govacs.org

Gene Knockout Strategies for Redirecting Metabolic Flux

Gene knockout strategies are employed in metabolic engineering to redirect metabolic flux towards the desired product by eliminating competing pathways acs.orgbiorxiv.org. In the context of this compound production in S. cerevisiae, a key competing pathway is the synthesis of endogenous sterols, such as ergosterol, which also utilizes 2,3-oxidosqualene as a precursor acs.orgnih.gov.

Knocking out genes involved in the ergosterol biosynthesis pathway can divert the metabolic flux of 2,3-oxidosqualene towards this compound synthesis nih.govresearchgate.netyeastgenome.org. For example, knockout of the ERG7 gene, encoding lanosterol synthase (an enzyme in the ergosterol pathway), has been shown to significantly increase this compound production nih.govresearchgate.netyeastgenome.org. One study reported an increase from 21.47 mg/L to 61.80 mg/L after knocking out ERG7 nih.govresearchgate.netyeastgenome.org.

Attenuating endogenous sterol synthesis using techniques like the N-degron tag system or CRISPR interference (CRISPRi) can effectively redirect metabolic flux toward this compound biosynthesis without severely compromising cell growth, as sterols are essential for cell membrane function acs.orgnih.gov.

Transient and Stable Expression in Plant Systems (e.g., Nicotiana benthamiana)

Plant systems, particularly through transient expression in Nicotiana benthamiana mediated by agroinfiltration, offer an alternative platform for the production of plant triterpenes, including this compound nih.govdntb.gov.uabiorxiv.orgbiorxiv.orgmdpi.comuva.nl. This method allows for rapid testing and production of natural products and can serve as a screening platform for candidate genes involved in biosynthesis dntb.gov.uabiorxiv.orgbiorxiv.org.

Transient expression of this compound synthase genes from various plants (e.g., Cucurbita pepo, Citrullus lanatus, Iberis amara, Aquilaria sinensis) in N. benthamiana leaves has resulted in the production of this compound nih.govmdpi.com. GC-MS analysis has been used to detect and confirm the presence of this compound in infiltrated leaves nih.govmdpi.com.

While transient expression can yield this compound, the production levels can vary depending on the specific genes expressed and optimization strategies biorxiv.org. Some studies have reported relatively low initial yields biorxiv.org. However, efforts to increase the flux of triterpenoid precursors, similar to strategies used in yeast, are also being explored in plant systems biorxiv.org.

High-level production of this compound in transiently expressed tobacco leaves has been achieved, with reported yields as high as 94.8 mg/g dry weight dntb.gov.uabiorxiv.org. This demonstrates the potential of N. benthamiana as a platform for significant this compound production and for validating biosynthetic genes dntb.gov.uabiorxiv.orgbiorxiv.org.

Stable transformation of plant systems could potentially lead to consistent and higher yields over multiple generations, although transient expression offers a faster method for initial evaluation.

Cell Culture Systems for this compound Production

The production of this compound, a key intermediate in the biosynthesis of cucurbitane-type triterpenoids, through cell culture systems has gained significant attention due to the limitations of traditional extraction from plants, such as low abundance and geographical dependence. Metabolic engineering and biotechnology approaches in various cell culture systems, particularly microbial and plant cell cultures, have shown promise for efficient and sustainable this compound production.

Microbial Cell Factories:

Saccharomyces cerevisiae (baker's yeast) has been widely explored as a microbial host for this compound production. The synthetic pathway for this compound has been constructed in S. cerevisiae by introducing the this compound synthase gene from different plants. Initially, this resulted in relatively low yields. nih.gov

Significant improvements in this compound production in S. cerevisiae have been achieved through metabolic engineering strategies. These include enhancing the supply of isoprenoid precursors, which are essential building blocks for triterpenoids. Overexpression of the global regulatory factor UPC2 gene, involved in triterpenoid synthesis, has been shown to increase this compound production. nih.govoup.com

Knocking out competing pathways, such as the ERG7 gene involved in lanosterol synthesis, has also been effective in redirecting metabolic flux towards this compound production, leading to increased titers. nih.govoup.com

Modular metabolic engineering strategies have been employed to further optimize this compound synthesis in S. cerevisiae. This involves directing metabolic flux, improving the efficiency of intermediate metabolite utilization through enzyme engineering, and increasing precursor availability by upregulating genes in the pre-squalene pathway. nih.govacs.org

Optimization of fermentation conditions, including the elimination of nitrogen supplementation, has resulted in substantial increases in this compound accumulation in bioreactors. nih.govacs.org

Detailed Research Findings in Microbial Systems:

Several studies highlight the progress in Saccharomyces cerevisiae for this compound production:

Initial construction of the this compound synthetic pathway in S. cerevisiae yielded 7.80 mg/L of this compound in fermentation broth. nih.gov

Overexpression of the UPC2 gene increased this compound production to 21.47 mg/L. nih.govoup.com

Knocking out the ERG7 gene further boosted production from 21.47 mg/L to 61.80 mg/L. nih.govoup.com

Fed-batch fermentation techniques have been applied, achieving a titer of 63.00 mg/L. nih.govoup.com

A high-level production in engineered yeast achieved 296.37 mg/L this compound and 722.99 mg/L total triterpenoids, reported as the highest yield from known engineered microbes at the time. biorxiv.orgbiorxiv.org

More recent studies utilizing modular metabolic engineering and fermentation optimization have reported even higher titers, reaching 6.1 g/L in a 5 L bioreactor, representing a significant advancement in industrial-scale production potential. nih.govacs.org

The following table summarizes some reported this compound production titers in engineered Saccharomyces cerevisiae:

Engineering StrategyThis compound TiterReference
Heterologous expression of this compound synthase7.80 mg/L nih.gov
Overexpression of UPC221.47 mg/L nih.govoup.com
UPC2 overexpression + ERG7 knockout61.80 mg/L nih.govoup.com
Fed-batch fermentation (with UPC2 overexpression & ERG7 KO)63.00 mg/L nih.govoup.com
High-level engineered yeast296.37 mg/L biorxiv.orgbiorxiv.org
Modular metabolic engineering & fermentation optimization6.1 g/L nih.govacs.org

Plant Cell Culture Systems:

Plant cell cultures, such as hairy roots, have also been investigated as platforms for this compound production and the metabolic engineering of cucurbitacins, which are derived from this compound. frontiersin.orgnih.govresearchgate.net

Hairy roots of Cucurbita pepo have been used to increase and modify cucurbitacin profiles through metabolic engineering. frontiersin.orgnih.govresearchgate.net

Overexpression of genes involved in the upstream pathway, such as squalene epoxidases, can increase the availability of the precursor 2,3-oxidosqualene, thereby boosting this compound-derived compound production. frontiersin.org

Genetic transformation systems in plants like Hemsleya chinensis, which naturally produces cucurbitacins, have been developed and applied to genes catalyzing this compound formation, such as HcOSC6. nih.govresearchgate.net Overexpression of HcOSC6 in transgenic lines has shown significantly higher this compound levels compared to genome-edited lines. nih.govresearchgate.net

Detailed Research Findings in Plant Cell Systems:

Research in plant cell cultures demonstrates their potential:

Transient expression in tobacco has been employed to achieve production of this compound derivatives, with yields reported as high as 94.8 mg/g dry weight from leaves. biorxiv.orgbiorxiv.org

Studies in Hemsleya chinensis have established efficient regeneration, genetic transformation, and genome editing systems to study and manipulate cucurbitacin biosynthesis, including the gene HcOSC6, which catalyzes this compound formation. nih.govresearchgate.net Overexpression of HcOSC6 in H. chinensis lines resulted in significantly higher this compound levels. nih.govresearchgate.net

The use of cell culture systems, both microbial and plant-based, coupled with metabolic engineering strategies, offers promising avenues for the sustainable and efficient production of this compound and its derivatives. Continued research in optimizing these systems and understanding the complex biosynthetic pathways is crucial for industrial-scale applications.

Analytical Methodologies for Cucurbitadienol Research

Extraction and Sample Preparation Techniques

The initial step in analyzing cucurbitadienol involves its extraction from the source matrix, which is often complex. The choice of technique depends on the sample type, such as yeast cells or plant tissues, and the subsequent analytical method to be used.

Commonly, a saponification step is employed, particularly when this compound is produced in yeast. This involves refluxing the collected cells with a solution of potassium hydroxide (B78521) (KOH) in aqueous ethanol, for instance, 20% KOH in 50% ethanol. nih.gov This process breaks down cell membranes and hydrolyzes lipids, facilitating the release of triterpenoids.

Following saponification, hexane extraction is a frequently used method to isolate this compound and other nonpolar compounds. nih.govresearchgate.net The saponified mixture is typically extracted multiple times with n-hexane. nih.govhmdb.ca The resulting organic phases are then combined, dried under reduced pressure, and the residue is redissolved in a suitable solvent like n-hexane for analysis. nih.govhmdb.ca In some protocols, for the analysis of nonpolar compounds like squalene (B77637) and this compound from plant extracts, a methanol/water extract is first prepared, which is then further extracted with n-hexane. researchgate.net

For purification prior to structural analysis, especially when coupling with techniques like Nuclear Magnetic Resonance (NMR), extracts may be preliminarily purified using methods such as thin-layer chromatography (TLC). nih.gov Furthermore, solid-phase extraction (SPE) is utilized in advanced analytical setups like liquid chromatography–solid-phase extraction–nuclear magnetic resonance–mass spectrometry (LC-SPE-NMR-MS), which allows for the purification and concentration of the analyte before structural confirmation. nih.govpitt.edu

Chromatographic Separation Methods for Isolation and Quantification

Chromatography is the cornerstone for both the isolation and quantification of this compound. Gas and liquid chromatography, often coupled with mass spectrometry, are the principal techniques employed.

GC-MS is a powerful tool for the analysis of volatile or semi-volatile compounds like this compound. After extraction, samples can be directly analyzed to identify and quantify the compound. nih.gov The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing retention time and mass spectral data that together allow for high-confidence identification. researchgate.net

In various studies, GC-MS analysis has successfully identified this compound produced in engineered yeast strains. hmdb.caresearchgate.netresearchgate.net For example, extracts from yeast expressing this compound synthase show a distinct product peak that is absent in negative controls. hmdb.ca The identity of this peak is confirmed by comparing its retention time and mass spectrum with that of an authentic this compound standard. researchgate.netresearchgate.net In one study, this compound was detected at a retention time of 22.60 minutes. researchgate.net Another analysis reported a retention time of 17.82 minutes for this compound. nih.gov These variations in retention time can be attributed to different analytical conditions.

Table 1: Examples of GC-MS Parameters for this compound Analysis
ParameterCondition 1Condition 2
GC ColumnHP-5MS (30m × 0.25 mm × 0.5 mm) Current time information in Tokyo, JP.Not Specified hmdb.ca
Injection Temperature320°C Current time information in Tokyo, JP.Not Specified hmdb.ca
Column Temperature Program80°C for 1 min, then increase to 300°C at 20°C/min, hold at 300°C for 18 min Current time information in Tokyo, JP.Not Specified hmdb.ca
Carrier GasHelium (He) Current time information in Tokyo, JP.Not Specified hmdb.ca
Flow Rate1 ml/min Current time information in Tokyo, JP.Not Specified hmdb.ca
IonizationElectron Impact (EI) at 70 eV Current time information in Tokyo, JP.Not Specified hmdb.ca
Reported Retention Time (RT)17.82 min nih.gov16.42 min hmdb.ca

High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are indispensable for analyzing this compound and its more polar, hydroxylated derivatives. Current time information in Tokyo, JP. These methods are particularly useful for compounds that are not sufficiently volatile for GC-MS or for complex mixtures requiring high-resolution separation. oup.com

Reverse-phase HPLC is commonly used, employing columns such as a C18 column. hmdb.caCurrent time information in Tokyo, JP. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) allows for the effective separation of this compound from other metabolites. Current time information in Tokyo, JP. Detection is often performed using a UV detector, for example at 210 nm. hmdb.caCurrent time information in Tokyo, JP.

When coupled with a mass spectrometer, typically with an electrospray ionization (ESI) source, the structural information of the eluting compounds can be obtained. hmdb.caCurrent time information in Tokyo, JP. This LC-MS/MS approach is crucial for identifying this compound and its downstream metabolites in biosynthetic pathways. Current time information in Tokyo, JP.oup.com For instance, the molecular formula of a this compound derivative was determined to be C30H48O3 based on the presence of a positive MS [M+H]+ ion at m/z 457.3688. Current time information in Tokyo, JP.

Table 2: Examples of HPLC and LC-MS Parameters for this compound Research
ParameterCondition 1 Current time information in Tokyo, JP.Condition 2 hmdb.ca
SystemAgilent 1260 HPLC with Bruker micrOTOF II MSLC-ESI-MS
ColumnReverse-phase Ultimate C18 (4.6mm x 250 mm, 5 µm)Reverse-phase Ultimate C18 (4.6 × 250 mm, 5 µm)
Mobile PhaseA: H₂O with 0.1% formic acid; B: 100% CH₃CN with 0.1% formic acidA: H₂O; B: 100% CH₃CN
Gradient0–20 min, 50%–100% B; 20–60 min, 100% B0–20 min, 23% B; 20–40 min, 23–50% B; 40–60 min, 50% B
Flow Rate0.5 ml/min1 ml/min
Detection210 nm UV; ESI-MS210 nm UV; ESI-MS (negative ion mode)
ESI-MS ParametersPositive ion modeScan range: 100–1,000 m/z; Spray voltage: 4,500 V; Capillary temp: 400°C

Flash column chromatography is a preparative technique used for the rapid purification of compounds from a mixture. It operates under pressure, which speeds up the separation process compared to traditional column chromatography. This method is particularly useful for isolating larger quantities of this compound from crude extracts for subsequent structural analysis or bioactivity assays.

While specific detailed protocols for this compound are not extensively published, the general principle involves using a solid stationary phase, like silica (B1680970) gel, and a liquid mobile phase. The crude extract containing this compound is loaded onto the column, and a solvent system (eluent) is passed through under pressure. Compounds separate based on their differing affinities for the stationary and mobile phases. For a relatively nonpolar compound like this compound, a solvent system such as hexane-ethyl acetate (B1210297) would typically be used, with the polarity gradually increased to elute compounds of increasing polarity.

Spectroscopic Characterization and Structural Elucidation

Once this compound has been isolated and purified, spectroscopic methods are employed to confirm its chemical structure unequivocally.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. researchgate.net A suite of NMR experiments is used to piece together the complete structure.

¹H-NMR (Proton NMR) provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C-NMR (Carbon NMR) reveals the number of chemically distinct carbon atoms in the molecule.

2D NMR techniques are crucial for establishing the connectivity of the carbon skeleton and assigning specific signals.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

TOCSY (Total Correlation Spectroscopy) shows correlations between all protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.

The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound structure. This level of detailed analysis is essential for confirming the identity of the compound produced by a newly characterized enzyme or isolated from a natural source. nih.govpitt.edu The structures of novel this compound derivatives, such as 11-hydroxy this compound, have been confirmed through comprehensive analysis of their NMR data, including HMBC experiments which, for example, can confirm the position of a newly introduced hydroxyl group. Current time information in Tokyo, JP.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) serves as a cornerstone analytical technique in the identification and structural elucidation of this compound and its derivatives. Coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides critical data on molecular weight and fragmentation patterns, enabling researchers to identify the compound in complex biological extracts.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing the exact mass of the molecule with high precision. For this compound, which has a molecular formula of C₃₀H₅₀O, the calculated monoisotopic mass is 426.386166214 Da. nih.gov HRMS can measure this mass with enough accuracy to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), this compound exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 426. nih.govoup.com Subsequent fragmentation provides structural insights. Common fragments include peaks at m/z 411, corresponding to the loss of a methyl group ([M-CH₃]⁺), as well as significant fragments at m/z 274 and 259. nih.govoup.com A detailed analysis of the fragmentation shows numerous other ions that characterize the tetracyclic triterpenoid (B12794562) structure. oup.com

MS is also instrumental in identifying biosynthetic derivatives of this compound. For instance, in studies involving the oxidation of this compound, LC-MS and GC-MS have been used to identify products like 11-hydroxy this compound and 11-oxo this compound based on their distinct molecular ions and fragmentation, such as the characteristic loss of a water molecule ([M-H₂O]⁺).

Table 1: Key Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₃₀H₅₀O nih.gov
Monoisotopic Mass426.386166214 Da nih.gov
Molecular Ion Peak ([M]⁺)m/z 426 nih.govoup.com
Key Fragment Ionm/z 411 ([M-CH₃]⁺) oup.com
Other Significant Fragmentsm/z 274, m/z 259 nih.govoup.com

X-ray Crystallography for Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal insight into its conformational analysis. For complex stereochemical structures such as tetracyclic triterpenoids like this compound, this technique is invaluable for establishing the absolute configuration and understanding the spatial orientation of its rings and substituent groups.

The process involves irradiating a single crystal of the purified compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed model of the molecular structure can be built. This analysis yields precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

In the context of this compound research, X-ray crystallography has been employed to determine the absolute configurations of newly discovered, structurally related cucurbitane-type triterpenoids. nih.gov By confirming the structure of these derivatives, researchers can infer biosynthetic pathways and structure-activity relationships. While the technique is crucial for the unambiguous structural elucidation of cucurbitanes, specific published crystallographic data (such as space group and unit cell dimensions) for the parent compound this compound was not available in the consulted research. However, the application of this method to its derivatives underscores its importance in the broader field of cucurbitane research. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Pathways and Enzymes

Significant progress has been made in understanding the initial steps of cucurbitadienol biosynthesis. It is established that this compound is the first committed precursor in the pathway, synthesized from 2,3-oxidosqualene (B107256) through the action of a specialized oxidosqualene cyclase (OSC) known as this compound synthase (CBS, also referred to as CbQ, Bi, or CPQ) lipidmaps.orgnih.govwikipedia.orgsigmaaldrich.comfishersci.seontosight.aiwikipedia.orgnih.govctdbase.orguni.lu. Following the formation of the this compound skeleton, a series of complex modifications, primarily oxidation and acylation, are carried out by various cytochrome P450 monooxygenases (CYPs) and acyltransferases (ATs) to yield the diverse array of cucurbitacins and mogrosides lipidmaps.orgnih.govwikipedia.orgcenmed.com.

Despite these advances, the precise enzymatic steps and the full complement of enzymes involved in the downstream conversion of this compound to specific cucurbitacins, such as cucurbitacin IIa and mogrol (B2503665), are still under active investigation lipidmaps.orgsigmaaldrich.comnih.gov. Research has identified specific CYPs responsible for oxidation at various positions on the this compound backbone, including C2, C7, C11, C16, C19, C20, C22, C23, C24, and C25, highlighting the complexity and enzymatic diversity of these pathways across different cucurbit species wikipedia.orgcenmed.com. For instance, CYP87D18 has been implicated in the oxidation of this compound at the C-11 position, leading to compounds like 11-hydroxy this compound and 11-oxo this compound sigmaaldrich.comnih.govcdutcm.edu.cn.

Future research aims to fully elucidate these complex biosynthetic routes through integrated approaches, including transcriptomics and metabolomics, to identify novel genes and enzymes involved in the later stages of this compound modification nih.govnih.gov. The discovery of convergent evolution in cucurbitacin biosynthesis pathways in distinct plant families, such as Cucurbitaceae and Brassicaceae, underscores the potential for identifying novel enzymes with unique catalytic activities that perform similar chemical transformations through different evolutionary trajectories ontosight.aiontosight.ai. Continued efforts are needed to functionally characterize these newly identified enzymes and map out the complete biosynthetic cascades originating from this compound lipidmaps.orgnih.gov.

Advanced Genetic Engineering and Synthetic Biology Approaches

Synthetic biology and genetic engineering offer powerful avenues for the sustainable and large-scale production of this compound and its derivatives, overcoming limitations associated with low natural abundance in plants and complex extraction procedures lipidmaps.orgwikipedia.org. Heterologous expression of this compound synthase genes from various plant species in microbial hosts like Saccharomyces cerevisiae and plant systems such as Nicotiana benthamiana has successfully demonstrated the de novo biosynthesis of this compound lipidmaps.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgresearchgate.netwikipedia.org.

Metabolic engineering strategies in yeast have focused on optimizing the mevalonate (B85504) pathway, the precursor supply route for triterpenoids, and overexpressing key regulatory factors to enhance this compound production lipidmaps.orgguidetopharmacology.orgwikipedia.org. Studies have reported significant increases in this compound titers in engineered yeast strains through such modifications. For example, one study achieved 63.00 mg/L this compound in fed-batch fermentation by overexpressing a global regulatory factor and knocking out a competing gene guidetopharmacology.org. Another study reported even higher yields of 296.37 mg/L this compound in engineered Saccharomyces cerevisiae wikipedia.orgwikipedia.org.

Transient expression systems in N. benthamiana serve as efficient platforms for rapid testing of candidate genes and the production of triterpene intermediates lipidmaps.orgwikipedia.org. Furthermore, genetic engineering in plant systems like Cucurbita pepo hairy roots has shown promise not only for increasing cucurbitacin levels but also for introducing novel modifications to the this compound backbone, such as acetylation at the C3-hydroxyl group ontosight.airesearchgate.net. The understanding of gene clustering in plant specialized metabolism is also being leveraged for coordinated expression and efficient metabolic engineering nih.govontosight.ainih.govuni.lu. Future research will focus on developing more robust chassis strains, optimizing metabolic flux towards desired products, and employing combinatorial engineering strategies to achieve even higher yields and produce specific this compound-derived compounds wikipedia.orgwikipedia.org.

Here is a table summarizing some reported this compound production yields in engineered systems:

Engineered HostGenes Introduced/ModifiedThis compound YieldReference
Saccharomyces cerevisiaeThis compound synthase from different plants7.80 mg/L guidetopharmacology.org
Saccharomyces cerevisiaeOverexpression of UPC2, knockout of ERG763.00 mg/L guidetopharmacology.org
Saccharomyces cerevisiaeHcOSC6 with AstHMGR, modular engineering, P450 optimization296.37 mg/L lipidmaps.orgwikipedia.orgwikipedia.org
Nicotiana benthamianaTransient co-expression of CpSE2 and CpCPQ0.02 ng/g dry weight lipidmaps.org
Nicotiana benthamianaTransient expression of HcOSC694.8 mg/g dry weight wikipedia.org

Chemoenzymatic Synthesis of this compound and Analogs

Chemoenzymatic synthesis, which integrates the strengths of chemical synthesis and enzymatic catalysis, presents an attractive alternative for the production of complex natural products and their analogs uni.lu. While the total chemical synthesis of complex triterpenoids like cucurbitacins can be challenging and require numerous steps with potentially harsh conditions, enzymatic reactions offer high specificity and efficiency under mild conditions cdutcm.edu.cnuni.lu.

For this compound and its analogs, chemoenzymatic approaches could involve using enzymes to catalyze specific steps in the synthesis or modification of the cucurbitane skeleton. For instance, oxidosqualene cyclases (OSCs) like this compound synthase are key enzymes that perform the cyclization of 2,3-oxidosqualene to form the basic this compound structure nih.govsigmaaldrich.comfishersci.se. Utilizing these enzymes in vitro or in engineered systems could provide a biocatalytic route to this compound.

Further modifications of this compound, such as specific hydroxylations or acylations, which are naturally carried out by CYPs and ATs, could also be achieved using isolated or recombinant enzymes in a chemoenzymatic approach lipidmaps.orgnih.govwikipedia.orgcenmed.comcdutcm.edu.cn. This could allow for the regioselective and stereoselective introduction of functional groups, which is often difficult to control using purely chemical methods cdutcm.edu.cn. Research into the catalytic promiscuity and engineering of these enzymes could lead to the development of novel biocatalysts for synthesizing a wider range of this compound analogs with potentially altered biological activities cdutcm.edu.cnuni.lu. While specific examples of chemoenzymatic synthesis of this compound itself were not prominently featured in the search results, the successful enzymatic synthesis of the this compound backbone and the enzymatic modification of triterpenoids highlight the potential of this approach for future research in producing this compound and its diverse analogs.

Understanding Complex Regulatory Networks in Planta

The biosynthesis of specialized metabolites like this compound and its downstream products is tightly regulated in plants through complex networks involving various genetic and environmental factors. Genes encoding enzymes in the cucurbitacin biosynthetic pathway, including this compound synthase, are often found clustered together in plant genomes, facilitating their coordinated expression nih.govontosight.ainih.govuni.lu.

Transcription factors play a crucial role in controlling the expression of these biosynthetic genes. Studies have identified transcription factors, such as basic Helix-Loop-Helix proteins and AREB1, that can bind to the promoters of this compound synthase genes (like Bi) and activate their expression, influencing cucurbitacin production ontosight.airesearchgate.netfishersci.cajkchemical.comuni.lu. Environmental factors, including herbivory and drought stress, can also induce the expression of genes involved in cucurbitacin biosynthesis, indicating the responsiveness of these pathways to external stimuli fishersci.cauni.lucdutcm.edu.cn.

Domestication has been shown to impact the regulation of cucurbitacin biosynthesis, often leading to reduced levels of these bitter compounds in cultivated varieties compared to their wild relatives, through the downregulation of biosynthetic genes uni.lucdutcm.edu.cnnih.gov. Understanding these intricate regulatory networks, including the roles of specific transcription factors, cis-acting elements in gene promoters, and signaling pathways triggered by environmental cues, is essential for manipulating this compound production in plants through genetic engineering and breeding strategies wikipedia.orgfishersci.cajkchemical.comuni.lu. Future research will likely involve detailed molecular studies to dissect these networks and identify key regulatory nodes that can be targeted for metabolic engineering efforts.

Application in Specialized Metabolite Research and Plant Defense Mechanisms

This compound serves as a critical branch point in plant specialized metabolism, giving rise to two major classes of compounds: the bitter and often toxic cucurbitacins, and the sweet mogrosides lipidmaps.orgsigmaaldrich.comfishersci.sewikipedia.orgnih.govctdbase.orgnih.govguidetopharmacology.org. Research on this compound biosynthesis is therefore fundamental to understanding the production and diversification of these important specialized metabolites.

Cucurbitacins are well-known for their role in plant defense, particularly against herbivores, due to their potent bitterness and toxicity uni.lucenmed.comontosight.aiuni.lucdutcm.edu.cnnih.gov. Studying the biosynthesis of this compound and its subsequent conversion to various cucurbitacins provides insights into the evolution and mechanisms of plant chemical defense ontosight.aiontosight.ai. Research in this area explores how different plant species have evolved distinct enzymatic routes originating from this compound to produce a diverse array of defense compounds ontosight.ai.

Furthermore, understanding the regulation of this compound biosynthesis in response to herbivory contributes to the broader knowledge of inducible plant defense mechanisms uni.lucdutcm.edu.cn. Investigating the genes and pathways involved can inform strategies for enhancing natural plant resistance to pests.

Beyond defense, this compound is also the precursor to mogrosides, which are valued for their sweetening properties sigmaaldrich.comfishersci.sectdbase.orgnih.gov. Research into the metabolic flux from this compound towards either cucurbitacins or mogrosides can have implications for developing crops with desired taste profiles.

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in cucurbitadienol biosynthesis, and how are they experimentally validated?

  • This compound biosynthesis involves squalene epoxidation and cyclization catalyzed by this compound synthase (CS), followed by oxidation via cytochrome P450s (CYP450s) to form derivatives like mogrosides. Experimental validation includes heterologous expression in yeast (Saccharomyces cerevisiae) or plant systems (e.g., Nicotiana benthamiana), combined with LC-MS and NMR to track intermediate metabolites . For example, isotopic labeling and enzyme kinetic assays (e.g., Km, Vmax) confirm substrate specificity and catalytic efficiency .

Q. Which analytical techniques are critical for structural elucidation of this compound derivatives?

  • High-resolution mass spectrometry (HR-MS) and multinuclear NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, HSQC, HMBC) are essential. For instance, HMBC correlations resolve oxidation sites (e.g., distinguishing 11-oxo vs. 11-hydroxy this compound), while J-Resolved spectroscopy identifies spin-spin coupling patterns . Fragment ion analysis in MS (e.g., loss of H2O or epoxide groups) further supports structural assignments .

Q. How do researchers distinguish between this compound and structurally similar triterpenes?

  • Comparative metabolomics using GC-MS or LC-MS/MS with authentic standards is critical. For example, distinguishing this compound from cucurbitenol relies on diagnostic ions (e.g., m/z 441.3789 for this compound vs. m/z 457.3688 for oxidized derivatives) and NMR chemical shifts (e.g., δC 207.0 for C-11 oxidation) .

Advanced Research Questions

Q. How can contradictory data on this compound synthase (CS) catalytic efficiency be reconciled across studies?

  • Discrepancies often arise from allelic variation (e.g., SNP-induced mutations like K573L in Siraitia grosvenorii CS) or heterologous expression systems. To address this, perform site-directed mutagenesis paired with enzyme kinetics (e.g., measuring kcat/Km) and structural modeling (e.g., docking studies to assess active-site interactions) . Cross-validate findings using in planta assays (e.g., transient expression in tobacco) .

Q. What experimental designs resolve ambiguities in this compound oxidation pathways mediated by CYP450s?

  • Use gene knockout/knockdown (e.g., CRISPR-Cas9) in model organisms (e.g., S. grosvenorii), followed by metabolite profiling. For example, silencing CYP87D18 and analyzing accumulated intermediates via LC-MS can confirm its role in C-11 oxidation . Isotope tracer experiments (e.g., <sup>13</sup>C-labeled substrates) further track carbon flow through competing pathways .

Q. How can metabolic engineering optimize this compound production in heterologous systems?

  • Strategies include:

  • Modular cloning : Co-express CS with upstream enzymes (e.g., squalene synthase) and downstream modifiers (e.g., CYP450s, UGTs) in yeast .
  • Epoxide hydrolase co-expression : To bypass 24,25-epoxide byproducts (e.g., product 4 in ), enhancing yield of desired derivatives.
  • Transient expression in plants : Achieves high titers (e.g., 722.99 mg/L in tobacco) by leveraging plant-specific post-translational modifications .

Q. What statistical approaches are appropriate for analyzing SNP-correlated variations in this compound synthase activity?

  • Pair genome-wide association studies (GWAS) with secondary metabolomics data. Use multivariate analysis (e.g., PCA or PLS-DA) to link SNP genotypes (e.g., 50R573L vs. 50K573L) to enzyme efficiency phenotypes. Bootstrap resampling validates robustness of correlations .

Methodological Guidance

Q. How to design a robust assay for this compound synthase activity in vitro?

  • Substrate preparation : Synthesize <sup>3</sup>H-labeled squalene epoxide for radiolabeled assays.
  • Enzyme purification : Use affinity-tagged CS expressed in E. coli or yeast, followed by size-exclusion chromatography.
  • Kinetic analysis : Measure initial velocity under varying substrate concentrations (0.1–5× Km), adjusting pH and cofactors (e.g., Mg<sup>2+</sup>) to mimic in vivo conditions .

Q. What are best practices for ensuring reproducibility in this compound heterologous production studies?

  • Document growth conditions : Specify culture media (e.g., YPD vs. SG), induction parameters (e.g., temperature, galactose concentration), and harvest timepoints.
  • Standardize analytics : Use internal standards (e.g., deuterated this compound) for LC-MS quantification .
  • Deposit genetic constructs : Share plasmids via AddGene or provide GenBank accession numbers .

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